Bienvenue dans la boutique en ligne BenchChem!

7-nitro-1H-quinazolin-4-one

Synthetic Methodology Process Chemistry Reaction Optimization

This 7-nitroquinazolin-4-one is differentiated by its strong electron-withdrawing nitro group, enabling nucleophilic aromatic substitution (SNAr) and providing a defined solid-state structure. It is a critical precursor for 4-anilinoquinazoline kinase inhibitor scaffolds and bioreductive prodrugs. Its unique reactivity profile, distinct from unsubstituted or 6-nitro analogs, ensures precise synthetic outcomes. Essential for medicinal chemistry programs targeting EGFR/Aurora kinases or hypoxia-selective agents.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
Cat. No. B7721673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-1H-quinazolin-4-one
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC=NC2=O
InChIInChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4H,(H,9,10,12)
InChIKeyLPCJURLBTXOJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-1H-quinazolin-4-one: A Differentiated Quinazolinone Scaffold for Targeted Synthesis and Biological Research


7-Nitro-1H-quinazolin-4-one (CAS 20872-93-9) is a heterocyclic building block of the quinazolinone class, characterized by a nitro group at the 7-position of the fused bicyclic core. This electron-withdrawing substituent fundamentally alters the compound's electronic distribution, crystallographic packing, and reactivity profile compared to unsubstituted or alternatively substituted analogs. The compound exhibits a defined solid-state structure stabilized by N-H⋯O hydrogen-bonded centrosymmetric dimers and π–π stacking interactions (centroid–centroid distance: 3.678 Å) [1]. Its primary utility lies as a versatile intermediate, particularly for reduction to 7-aminoquinazolin-4-one or for further derivatization via nucleophilic aromatic substitution, enabling access to kinase inhibitor scaffolds and other pharmacologically relevant molecules [2].

Why 7-Nitro-1H-quinazolin-4-one Cannot Be Substituted by Other Quinazolinone Analogs in Research


The 7-nitro substitution on the quinazolin-4-one core is not a trivial modification; it fundamentally changes the compound's chemical and biological behavior. The nitro group is a strong electron-withdrawing group that decreases electron density on the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions that are not possible with the unsubstituted quinazolin-4-one or electron-donating substituents [1]. Furthermore, the 7-nitro positional isomer exhibits distinct biological activity and crystallographic properties compared to its 6-nitro counterpart, highlighting that even subtle positional changes can lead to significant differences in target engagement and solid-state characteristics [2]. Generic substitution with a different quinazolinone derivative will therefore alter reaction pathways, synthetic yields, and biological assay outcomes, making 7-nitro-1H-quinazolin-4-one a non-interchangeable, specific reagent for defined applications.

Quantitative Differentiation of 7-Nitro-1H-quinazolin-4-one Against Key Comparators


Synthetic Yield Improvement with Microwave-Assisted Synthesis vs. Conventional Heating

A microwave-assisted synthetic protocol for 7-nitro-1H-quinazolin-4-one achieves a significantly higher yield compared to conventional thermal heating, demonstrating a tangible advantage for laboratory procurement and process efficiency. Under optimized conditions (95 W microwave power, 9 min irradiation, 1:12 acid/amine molar ratio), the yield reaches up to 96.8%, which is approximately 35% higher than the yield obtained via conventional heating methods [1].

Synthetic Methodology Process Chemistry Reaction Optimization

Distinct Crystallographic Packing Driven by 7-Nitro Substitution

The crystal structure of 7-nitro-1H-quinazolin-4-one reveals a unique three-dimensional network formed by intermolecular N-H⋯O hydrogen bonds, weak C-H⋯O/N interactions, and π–π stacking with a centroid–centroid distance of 3.678 Å [1]. In contrast, the unsubstituted quinazolin-4-one crystallizes with a different hydrogen-bonding motif and lacks the π–π stacking interactions observed in the 7-nitro derivative, leading to distinct physicochemical properties such as melting point and solubility.

Crystallography Solid-State Chemistry Polymorphism

Position-Specific Biological Activity: 7-Nitro vs. 6-Nitro Isomer

The positional isomerism of the nitro group on the quinazolin-4-one scaffold dictates distinct biological activities. 6-Nitroquinazolin-4(3H)-one has been shown to exhibit photodynamic effects, killing A375 aggressive melanoma cells at a concentration of 50 μM upon irradiation at 365 nm [1]. In contrast, 7-nitro-1H-quinazolin-4-one does not demonstrate comparable photodynamic activity under similar conditions, indicating that the 7-nitro position directs the compound toward different biological targets and mechanisms, such as enzyme inhibition (e.g., catalase) and serving as a synthetic intermediate rather than a direct photodynamic agent.

Photodynamic Therapy Melanoma Structure-Activity Relationship

NQO1 Substrate Activity in Cancer Cells

7-Nitro-1H-quinazolin-4-one acts as a substrate for the two-electron reductase NQO1 (NAD(P)H:quinone oxidoreductase 1) in human A549 lung cancer cells, leading to cell growth inhibition. In an MTT assay, treatment with the compound for 24 hours, followed by a 72-hour growth period, resulted in NQO1-mediated reduction and subsequent cytotoxicity [1]. This bioreductive mechanism is distinct from the activity of the 7-amino analog, which acts as a direct TNFα inhibitor (IC50 ~5 μM) [2], highlighting the nitro group's essential role in prodrug activation.

Bioreductive Prodrug NQO1 Cancer Metabolism

High-Value Research and Industrial Applications for 7-Nitro-1H-quinazolin-4-one Based on Differentiated Evidence


Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

7-Nitro-1H-quinazolin-4-one serves as a critical precursor for synthesizing 4-anilinoquinazoline derivatives, a privileged scaffold for ATP-competitive kinase inhibitors (e.g., EGFR, Aurora A). The nitro group at position 7 can be readily reduced to an amine, which then serves as a versatile attachment point for further derivatization via amide bond formation or sulfonamide coupling [1]. The enhanced reactivity imparted by the electron-withdrawing nitro group also facilitates nucleophilic aromatic substitution reactions, enabling efficient incorporation of aniline moieties at the 4-position. This specific reactivity profile is not available with the unsubstituted quinazolin-4-one, making 7-nitro-1H-quinazolin-4-one the preferred starting material for this class of targeted therapies [2].

Development of Hypoxia-Activated Prodrugs

The nitro group of 7-nitro-1H-quinazolin-4-one is a substrate for one- and two-electron reductases, such as NQO1, which are often overexpressed in hypoxic tumor microenvironments. This property positions the compound as a valuable core for designing bioreductive prodrugs. The NQO1-mediated reduction of the nitro group generates cytotoxic intermediates that can selectively kill cancer cells under low-oxygen conditions, as demonstrated in A549 lung cancer cells [1]. Researchers can leverage this scaffold to develop novel hypoxia-selective agents, where the 7-nitroquinazolinone core confers the necessary bioreductive activation, a feature absent in non-nitro or alternative-position nitro analogs.

Crystallography and Solid-State Formulation Studies

The well-defined crystal structure of 7-nitro-1H-quinazolin-4-one, characterized by N-H⋯O hydrogen-bonded centrosymmetric dimers and π–π stacking interactions, makes it an excellent model compound for solid-state chemistry research [1]. The compound's distinct crystallographic packing can be exploited in studies of polymorphism, co-crystal formation, and solid-state reactivity. Its stable crystalline form and known intermolecular interaction network provide a reliable baseline for investigating the influence of substituents on crystal engineering outcomes. This structural information is crucial for researchers aiming to predict or modify the physicochemical properties of quinazolinone-based drug candidates, such as solubility and dissolution rate.

Quote Request

Request a Quote for 7-nitro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.